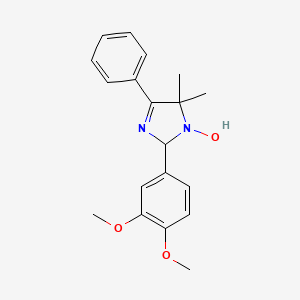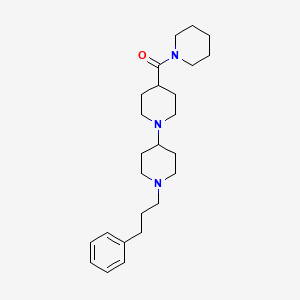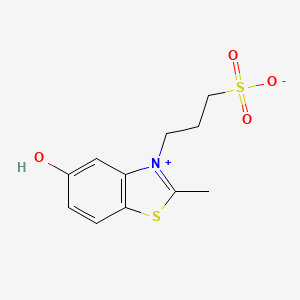
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. In
作用機序
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a selective antagonist of the GABA-A receptor, specifically targeting the α4β3δ subunit. This subunit is thought to be involved in the sedative and hypnotic effects of alcohol. By blocking this subunit, 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 can attenuate the effects of alcohol on the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to attenuate the sedative and hypnotic effects of alcohol, as well as reduce the severity of alcohol withdrawal symptoms. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has also been found to have anxiolytic and anticonvulsant effects, and may have potential as a treatment for anxiety and seizure disorders.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in lab experiments is its selectivity for the α4β3δ subunit of the GABA-A receptor. This allows for more specific targeting of the receptor and a better understanding of its role in alcohol dependence and withdrawal. However, one limitation is that 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has a relatively short half-life, which can make it difficult to study the long-term effects of chronic alcohol exposure.
将来の方向性
There are a number of future directions for the use of 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in scientific research. One area of interest is the development of new treatments for alcohol dependence and withdrawal based on the selective targeting of the α4β3δ subunit of the GABA-A receptor. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 may also have potential as a treatment for anxiety and seizure disorders. Additionally, further research is needed to better understand the long-term effects of chronic alcohol exposure and the role of the GABA-A receptor in these effects.
合成法
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 is synthesized by reacting 2,3-dimethoxybenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used in scientific research as a tool to study the effects of alcohol on the brain. It has been found to be a selective antagonist of the GABA-A receptor, which is involved in the sedative and hypnotic effects of alcohol. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used to study the role of the GABA-A receptor in alcohol withdrawal and dependence, as well as the effects of chronic alcohol exposure on the brain.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2)17(13-8-6-5-7-9-13)20-18(21(19)22)14-10-11-15(23-3)16(12-14)24-4/h5-12,18,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSVNJNBCCGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)



